(1S)-2alpha-[(tert-Butoxycarbonyl)aminomethyl]cyclohexane-1alpha-carboxylic acid
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Overview
Description
(1S)-2alpha-[(tert-Butoxycarbonyl)aminomethyl]cyclohexane-1alpha-carboxylic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and an aminomethyl group protected by a tert-butoxycarbonyl (Boc) group
Mechanism of Action
Target of action
The compound contains a tert-butoxycarbonyl (Boc) group , which is commonly used in organic synthesis as a protecting group for amines . The primary target of this compound could be amines in biochemical systems.
Mode of action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that the compound might interact with its targets (amines) by forming a covalent bond.
Action environment
Environmental factors such as pH and temperature could influence the compound’s action, efficacy, and stability. For example, the Boc group can be removed with strong acids , suggesting that the compound might be less stable in acidic environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2alpha-[(tert-Butoxycarbonyl)aminomethyl]cyclohexane-1alpha-carboxylic acid typically involves multiple steps:
Starting Material: The synthesis begins with cyclohexane-1alpha-carboxylic acid.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of Aminomethyl Group: The protected amino group is then introduced to the cyclohexane ring through a nucleophilic substitution reaction.
Final Product: The final product is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Automated Processes: Employing automated processes for protection and substitution reactions to ensure consistency and yield.
Purification Techniques: Advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-2alpha-[(tert-Butoxycarbonyl)aminomethyl]cyclohexane-1alpha-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can undergo reduction reactions to modify the carboxylic acid group.
Substitution: The aminomethyl group can participate in substitution reactions, especially after deprotection of the Boc group.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Deprotection Agents: Trifluoroacetic acid or hydrochloric acid for removing the Boc protecting group.
Major Products Formed
Oxidation Products: Formation of ketones or aldehydes from the carboxylic acid group.
Reduction Products: Formation of alcohols or amines from the carboxylic acid group.
Substitution Products: Various substituted derivatives depending on the nucleophile used in the reaction.
Scientific Research Applications
(1S)-2alpha-[(tert-Butoxycarbonyl)aminomethyl]cyclohexane-1alpha-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
(1S)-2alpha-[(tert-Butoxycarbonyl)aminomethyl]cyclohexane-1alpha-carboxylic acid: Similar in structure but with different substituents or protecting groups.
Cyclohexane-1alpha-carboxylic acid derivatives: Compounds with variations in the functional groups attached to the cyclohexane ring.
Uniqueness
Structural Features: The presence of both a carboxylic acid group and a protected aminomethyl group makes it unique.
Reactivity: Its ability to undergo multiple types of chemical reactions adds to its versatility.
Applications: Its diverse applications in various fields highlight its importance in scientific research.
Properties
IUPAC Name |
(1S,2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-6-4-5-7-10(9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQFRNOACLZZOH-UWVGGRQHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCCC[C@@H]1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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